5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate

Description

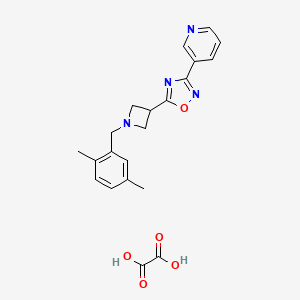

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-3-yl group and at position 5 with an azetidin-3-yl moiety. The azetidine ring is further functionalized with a 2,5-dimethylbenzyl group, and the oxalate counterion enhances solubility and stability. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, making it a common pharmacophore in drug discovery.

Properties

IUPAC Name |

5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.C2H2O4/c1-13-5-6-14(2)16(8-13)10-23-11-17(12-23)19-21-18(22-24-19)15-4-3-7-20-9-15;3-1(4)2(5)6/h3-9,17H,10-12H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRIBOJACUIWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a novel derivative of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 318.34 g/mol

The unique combination of the azetidine ring and oxadiazole moiety contributes to its potential therapeutic effects. The presence of the pyridine ring further enhances its biological activity by facilitating interactions with various biological targets.

Biological Activity Overview

-

Antimicrobial Activity

- Compounds containing oxadiazole structures have shown significant antimicrobial properties. For instance, research indicates that derivatives with similar scaffolds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties

-

Anti-inflammatory Effects

- Research has shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific enzymes or receptors due to its structural features. Similar compounds have been found to:

- Inhibit key enzymes involved in metabolic pathways.

- Bind to DNA or RNA, disrupting replication processes in pathogens or cancer cells.

Research Findings and Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives:

Scientific Research Applications

Pharmacological Applications

The primary applications of 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate include:

-

Anticholinesterase Activity :

- Research indicates that compounds with similar oxadiazole structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This activity is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Cancer Therapeutics :

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Reagents : Specific catalysts and solvents are employed to facilitate the reaction.

- Analytical Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure at each synthesis stage.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with biological targets such as enzymes or receptors due to its structural features.

Case Studies

Several case studies highlight the applications of similar compounds in medicinal chemistry:

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is electron-deficient, enabling nucleophilic and electrophilic substitutions. Key reactions include:

Hydrolysis Under Acidic/Basic Conditions

The oxadiazole ring undergoes hydrolysis to form carboxylic acid derivatives. For example:

Reaction rates depend on pH and temperature, with acidic conditions favoring faster cleavage .

Electrophilic Substitution

Electrophilic attack occurs at the C-5 position due to resonance stabilization. Halogenation or nitration proceeds under mild conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 hr | 5-Nitro-1,2,4-oxadiazole derivative | 65–78% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 5-Bromo derivative | 70–85% |

Functionalization of the Azetidine Ring

The strained azetidine (4-membered amine ring) participates in ring-opening and alkylation reactions:

Ring-Opening via Nucleophiles

Azetidine reacts with nucleophiles (e.g., Grignard reagents) under anhydrous conditions:

This reaction is highly sensitive to steric hindrance from the 2,5-dimethylbenzyl group.

N-Alkylation/Acylation

The tertiary amine undergoes alkylation with alkyl halides or acylation with acyl chlorides in polar aprotic solvents (e.g., DMF, 60°C) .

Pyridin-3-yl Group Reactivity

The pyridine ring supports electrophilic substitution and coordination chemistry:

Electrophilic Substitution

-

Sulfonation : Concentrated H₂SO₄ at 150°C yields 4-sulfonated pyridine derivatives .

-

Coordination with Metals : The lone pair on pyridinic nitrogen binds to transition metals (e.g., Pd, Pt), enabling catalytic applications .

Oxalate Counterion Interactions

The oxalate ion participates in salt metathesis reactions. For example, treatment with HCl replaces oxalate with chloride:

This property is critical for modulating solubility in pharmaceutical formulations.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamide structure:

Reaction outcomes depend on hydrogen pressure (typically 1–3 atm) and solvent (e.g., ethanol) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The target compound’s 1,2,4-oxadiazole core distinguishes it from other heterocyclic systems. For example:

Substituent Modifications

Azetidinyl vs. Pyrrolidinyl Groups

- The target compound employs a 4-membered azetidine ring substituted with 2,5-dimethylbenzyl. This smaller ring may confer conformational rigidity and influence binding pocket compatibility.

Aromatic Substituents

- The pyridin-3-yl group at position 3 is retained in the target compound and analogs like 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles (). Pyridinyl groups contribute to π-π stacking and hydrogen-bonding interactions.

- Phenylethyl-substituted pyrrolidines () introduce bulkier aromatic groups, which may improve target engagement but reduce solubility .

Comparative Data Table

Q & A

Q. What synthetic strategies are recommended for preparing the oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via a three-component cycloaddition reaction. A general approach involves reacting a nitrile derivative with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative under thermal or catalytic conditions. For example, 5-acetonyl-3-substituted-1,2,4-oxadiazoles can be synthesized using aldehydes and urea in the presence of trimethylsilyl chloride (TMSCl) in DMF/MeCN . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm the azetidine and pyridyl substituents via - and -NMR chemical shifts.

- X-ray crystallography : Resolve the three-dimensional structure, including dihedral angles between heterocyclic rings (e.g., 80.2° between oxadiazole and benzyl groups in similar compounds) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.

Q. What stability considerations are critical for handling this compound?

The oxalate salt form may exhibit hygroscopicity. Store under inert gas (e.g., argon) at –20°C in airtight containers. Monitor degradation via HPLC-UV or LC-MS, particularly under acidic/basic conditions, as the oxadiazole ring is susceptible to hydrolysis. Pre-screen solubility in DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of analogous oxadiazole derivatives?

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological steps include:

- Dose-response validation : Use standardized concentrations (e.g., IC values) across multiple cell lines or enzymatic assays.

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Structural analogs : Compare activity of the dimethylbenzyl-azetidine moiety with other substituents (e.g., trifluoromethyl groups) to identify SAR trends .

Q. What computational approaches are suitable for predicting the compound’s target interactions?

- Molecular docking : Use software like AutoDock Vina to model binding poses against targets (e.g., kinases, GPCRs) with known oxadiazole affinity. Validate with MD simulations to assess binding stability.

- Pharmacophore modeling : Map electrostatic and hydrophobic features of the pyridyl and oxadiazole groups to prioritize screening libraries .

Q. How can researchers design experiments to study the compound’s pharmacokinetic (PK) properties?

- In vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays.

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.

- In vivo PK : Administer via intravenous/oral routes in rodent models, with LC-MS/MS quantification of plasma and tissue levels. Correlate with LogP (octanol-water partition coefficient) for bioavailability predictions .

Methodological Framework for Data Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent responses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.